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An In-depth Technical Guide to the Thermodynamic Stability of Acetone versus Propen-2-ol

Introduction
Acetone, a simple ketone, and its enol tautomer, propen-2-ol, represent a classic example of

keto-enol tautomerism.[1][2] While tautomers are constitutional isomers that readily

interconvert, the equilibrium between the keto and enol forms is a critical determinant of their

relative thermodynamic stability.[3] This guide provides a detailed analysis of the

thermodynamic properties of acetone and propen-2-ol, outlining the experimental methods

used to determine these properties and the factors governing their stability. This information is

of significant value to researchers, scientists, and professionals in drug development where

understanding molecular stability is paramount.

Thermodynamic Data Summary
The thermodynamic stability of a compound under standard conditions is quantitatively

described by its standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation

(ΔHf°), and standard molar entropy (S°). A lower Gibbs free energy of formation indicates

greater thermodynamic stability.

Table 1: Thermodynamic Properties of Acetone and Propen-2-ol (Gas Phase)
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Property
Acetone (Keto
Form)

Propen-2-ol (Enol
Form)

Units

Std. Enthalpy of

Formation (ΔfH°)
-218.5[4] -160 ± 8[5] kJ/mol

Std. Molar Entropy

(S°)
295.35[4]

Data not readily

available
J/(mol·K)

Std. Gibbs Free

Energy of Formation

(ΔfG°)

Calculated below
Data not readily

available
kJ/mol

Note: The standard Gibbs free energy of formation can be calculated using the equation: ΔGf°

= ΔHf° - TΔSf°. Due to the lack of readily available standard entropy for propen-2-ol, a direct

comparison of experimental ΔGf° is challenging. However, the significant difference in their

enthalpies of formation provides a strong indication of their relative stabilities.

Keto-Enol Tautomerism
Acetone and propen-2-ol exist in a dynamic equilibrium, though it heavily favors the keto form.

[3][6] This preference is primarily due to the greater strength of the carbon-oxygen double bond

in the ketone (~749 kJ/mol) compared to the carbon-carbon double bond in the enol (~611

kJ/mol).[3][7]

At ambient temperature in the vapor phase, only a minuscule fraction, approximately 2.4 x

10⁻⁷%, of the molecules are in the enol form.[6] The keto tautomer is more stable than the enol

tautomer by about 45–60 kJ/mol.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Acetone_(data_page)
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29456040&Units=SI&Mask=46F
https://en.wikipedia.org/wiki/Acetone_(data_page)
https://www.benchchem.com/product/b8755588?utm_src=pdf-body
https://www.benchchem.com/product/b8755588?utm_src=pdf-body
https://chem.libretexts.org/Courses/University_of_Alberta_Augustana_Campus/AUCHE_250%3A_Organic_Chemistry_I/03%3A_Acids_and_Bases/3.06%3A_Keto-Enol_Tautomerism
https://en.wikipedia.org/wiki/Acetone
https://chem.libretexts.org/Courses/University_of_Alberta_Augustana_Campus/AUCHE_250%3A_Organic_Chemistry_I/03%3A_Acids_and_Bases/3.06%3A_Keto-Enol_Tautomerism
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.01%3A_Keto-Enol_Tautomerism
https://en.wikipedia.org/wiki/Acetone
https://chem.libretexts.org/Courses/University_of_Alberta_Augustana_Campus/AUCHE_250%3A_Organic_Chemistry_I/03%3A_Acids_and_Bases/3.06%3A_Keto-Enol_Tautomerism
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.01%3A_Keto-Enol_Tautomerism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8755588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetone (Keto Form)
(CH₃)₂C=O

Propen-2-ol (Enol Form)
CH₃C(OH)=CH₂

 Tautomerization 

Click to download full resolution via product page

Caption: The keto-enol tautomerism equilibrium between acetone and propen-2-ol.

Determination of Thermodynamic Stability: A
Logical Workflow
The assessment of the thermodynamic stability of isomers like acetone and propen-2-ol
involves a combination of experimental measurements and theoretical calculations.
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Caption: A logical workflow for determining and comparing thermodynamic stability.

Experimental Protocols
The determination of thermodynamic properties is achieved through various precise

experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the

standard enthalpy of formation (ΔfH°) can be calculated.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen environment within a sealed container called a bomb. The heat released by the

combustion is absorbed by the surrounding water bath, and the temperature change is

measured.
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Methodology:

A weighed sample of the organic compound (e.g., acetone) is placed in a crucible inside

the bomb calorimeter.

The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of

water in an insulated container (calorimeter).

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water after combustion is recorded.

The heat capacity of the calorimeter system is determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid.[8]

The heat of combustion of the sample is calculated from the temperature rise and the heat

capacity of the calorimeter.

The standard enthalpy of formation is then calculated using Hess's law, with the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Knudsen Effusion Method for Vapor Pressure
This technique is employed to measure the vapor pressure of solids or liquids with low volatility,

which is then used to determine the enthalpy of sublimation or vaporization.

Principle: The method measures the rate of mass loss of a substance effusing through a

small orifice into a vacuum. The vapor pressure is directly proportional to this rate of effusion.

Methodology:

A sample of the substance is placed in a Knudsen cell, which is a container with a small,

well-defined orifice.

The cell is placed in a high-vacuum chamber and heated to a constant temperature.
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The mass loss of the sample over a specific time period is measured.[9]

The vapor pressure (p) is calculated using the Knudsen equation: p = (Δm / (A * t)) * sqrt(2

* π * R * T / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is

the ideal gas constant, T is the temperature, and M is the molar mass of the effusing

vapor.[9]

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or

vaporization can be determined from the Clausius-Clapeyron equation.

Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of

temperature. From this data, the standard entropy can be calculated.

Principle: The sample is placed in a calorimeter that is adiabatically shielded from its

surroundings, meaning no heat is exchanged. A known amount of electrical energy is

supplied to the sample, and the resulting temperature increase is measured.

Methodology:

The sample is cooled to a very low temperature (close to 0 K).

A small, precisely measured amount of heat is added to the sample using an electric

heater.

The temperature of the sample is allowed to equilibrate, and the temperature rise is

recorded.

The heat capacity (Cp) is calculated as the ratio of the heat added to the temperature rise.

This process is repeated in small temperature increments up to the desired temperature

(e.g., 298.15 K).

The standard molar entropy (S°) at a given temperature T is then determined by

integrating the heat capacity divided by temperature from 0 K to T, accounting for the

entropies of any phase transitions.
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Conclusion
The thermodynamic data unequivocally demonstrates that acetone (the keto form) is

significantly more stable than its tautomer, propen-2-ol (the enol form). This stability is

primarily attributed to the stronger carbon-oxygen double bond in acetone. The equilibrium

between these two isomers lies heavily in favor of acetone under standard conditions. The

experimental protocols outlined provide the rigorous framework necessary for the precise

determination of the thermodynamic properties that underpin these conclusions. For

professionals in fields such as drug development, a thorough understanding of such

thermodynamic relationships is essential for predicting molecular behavior and designing

stable, effective compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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